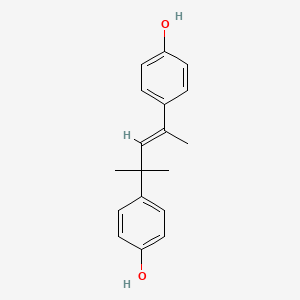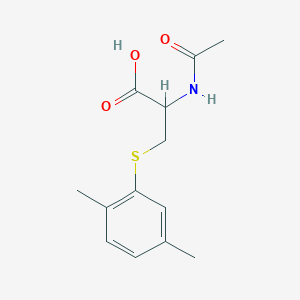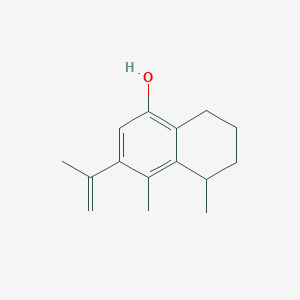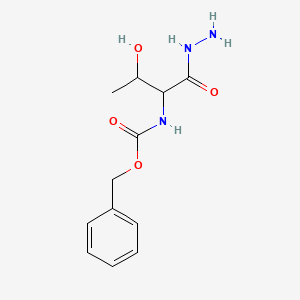
Simazine mercapturate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Simazine mercapturate is a derivative of simazine, a widely used herbicide belonging to the triazine class. Simazine itself is known for its effectiveness in controlling broadleaf weeds and annual grasses. This compound is formed through the mercapturate pathway, where simazine undergoes biotransformation, resulting in the conjugation with mercapturic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of simazine mercapturate typically involves the conjugation of simazine with mercapturic acid. This process can be achieved through enzymatic reactions in biological systems or through chemical synthesis in the laboratory. The reaction conditions often include the presence of a catalyst and specific pH levels to facilitate the conjugation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the compound. The production methods are optimized to minimize environmental impact and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions: Simazine mercapturate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or sulfides.
Applications De Recherche Scientifique
Simazine mercapturate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the biotransformation of herbicides and the mercapturate pathway.
Biology: It is used to investigate the effects of herbicides on biological systems and to study the detoxification mechanisms in organisms.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of herbicides in the human body.
Industry: It is used in the development of new herbicides and in the assessment of environmental impact and safety of existing herbicides.
Mécanisme D'action
Simazine mercapturate is similar to other triazine herbicides, such as atrazine, cyanazine, and propazine. These compounds share a common mechanism of action and are used for similar purposes in agriculture. this compound is unique in its specific biotransformation pathway and its formation through the mercapturate pathway.
Comparaison Avec Des Composés Similaires
- Atrazine
- Cyanazine
- Propazine
- Terbuthylazine
Propriétés
Formule moléculaire |
C12H20N6O3S |
|---|---|
Poids moléculaire |
328.39 g/mol |
Nom IUPAC |
2-acetamido-3-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C12H20N6O3S/c1-4-13-10-16-11(14-5-2)18-12(17-10)22-6-8(9(20)21)15-7(3)19/h8H,4-6H2,1-3H3,(H,15,19)(H,20,21)(H2,13,14,16,17,18) |
Clé InChI |
CSQCJPSBEYLCBK-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318808.png)

![4-[5-[(4S)-2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B12318829.png)






![[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12318856.png)

![[4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate](/img/structure/B12318884.png)
![tert-butyl N-{1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl}carbamate](/img/structure/B12318886.png)
![[4-(Dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B12318888.png)
